N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound with the molecular formula C19H22N2O4S and a molecular weight of 374.46. This compound is part of the benzo[cd]indole family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain biological pathways.
Medicine: It is being investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation and other processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other similar compounds in the benzo[cd]indole family. Some similar compounds include:
N,N-diethyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide: Known for its potential as a TNF-α inhibitor.
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Another compound with significant biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-diethyl-1-(2-methylpropanoyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-5-20(6-2)26(24,25)16-11-10-15-17-13(16)8-7-9-14(17)19(23)21(15)18(22)12(3)4/h7-12H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESJMPCCYAMACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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